2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula . This compound is a fluorinated derivative of phenylpropanolamine, known for its applications in medicinal chemistry and organic synthesis. Its structural complexity and the presence of fluorine make it a subject of interest in various scientific fields, particularly in drug development and chemical research.
The compound can be synthesized through specific chemical reactions involving starting materials such as 4-fluoro-3-methylbenzylamine and acetone. The synthesis typically occurs under controlled conditions to ensure optimal yield and purity.
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol is classified as an amine due to the presence of the amino group in its structure. It is also categorized under the broader class of alcohols because of its hydroxyl (-OH) functional group.
The synthesis of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol generally involves a multi-step process:
The reaction conditions, including temperature and pressure, are crucial for maximizing yield. Continuous flow reactors may be employed in industrial settings to enhance efficiency and scalability.
The molecular structure of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol can be represented by the following data:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 211.28 g/mol |
IUPAC Name | 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol |
InChI | InChI=1S/C12H18FNO/c1-9-6-10(4-5-11(9)13)7-14-12(2,3)8-15/h4-6,14-15H,7-8H2,1-3H3 |
InChI Key | ARVDWNYJNBELEX-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)CNC(C)(C)CO)F |
This structure indicates the presence of a fluorine atom attached to a methyl-substituted phenyl group, contributing to its unique chemical properties.
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol can undergo various chemical reactions:
The specific reaction conditions (temperature, solvent, concentration) significantly influence the reaction pathways and products formed.
The mechanism of action for 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol likely involves interactions with specific molecular targets:
The physical properties of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol include:
Chemical properties include:
Relevant data such as boiling point, melting point, and other thermodynamic properties are essential for understanding its behavior under different conditions but were not specified in the available sources.
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol has several scientific applications:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3